(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS2.ClH/c1-22(2)10-4-11-23(18(24)9-7-15-5-3-12-25-15)19-21-16-8-6-14(20)13-17(16)26-19;/h3,5-9,12-13H,4,10-11H2,1-2H3;1H/b9-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIFKGKGNFGCE-BXTVWIJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C=CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Dimethylamino Group: This step involves the alkylation of a suitable amine precursor with dimethylamine.
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a condensation reaction between an appropriate amine and acryloyl chloride.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the presence of the fluorobenzo[d]thiazolyl moiety.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride involves its interaction with specific molecular targets. The fluorobenzo[d]thiazolyl moiety may interact with proteins or nucleic acids, while the dimethylamino group can enhance its solubility and cellular uptake. The acrylamide moiety may form covalent bonds with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Benzothiazole-Based Acetamides and Acrylamides
Compounds with benzothiazole cores are prevalent in drug discovery due to their bioactivity. Key analogues include:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Features a trifluoromethyl group on benzothiazole and a methoxyphenyl acetamide chain. The trifluoromethyl group increases lipophilicity, while the methoxy group modulates electronic effects .
- (Z)-3-[4-(Dimethylamino)phenyl]-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (3112): Shares the thiophenyl acrylamide group and dimethylamino substituent. This compound was synthesized for cellular activity studies, highlighting the importance of the acrylamide backbone in biological interactions .
- (R,E)-3-(2'-Formyl-6-methyl-[1,1'-biphenyl]-2-yl)-N-isopropylacrylamide (3bm) : Contains an isopropyl group and formyl-substituted biphenyl, demonstrating the versatility of acrylamide derivatives in stereoselective synthesis (55% yield, mp 145–150°C) .
Thiazolidinone and Thioxoacetamide Derivatives
describes compounds with thioxoacetamide-thiazolidinone hybrids, such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) (90% yield, mp 186–187°C). These structures emphasize the role of sulfur-containing moieties in enhancing thermal stability and synthetic yields .
Triazole-Thione and Thiocarbonohydrazide Derivatives
The compound "(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione" forms hydrogen-bonded networks with methanol, illustrating how heterocyclic systems (e.g., triazole-thiones) can influence crystallinity and solubility .
Comparative Data Table
Research Findings and Implications
- Synthetic Yields: Thioxoacetamide-thiazolidinone hybrids (e.g., compound 9) achieve high yields (90%) due to favorable cyclization kinetics, whereas acrylamides like 3bm show moderate yields (55%) due to stereochemical challenges .
- Crystallinity and Solubility : Hydrogen-bonding networks in triazole-thione derivatives (e.g., ) enhance crystallinity, while fluorine or trifluoromethyl groups () improve membrane permeability.
Biological Activity
The compound (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic derivative of benzothiazole that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure combining a benzothiazole moiety with dimethylamino and thiophene groups. Its molecular formula is , with a molecular weight of approximately 303.83 g/mol. The presence of fluorine and sulfur atoms in its structure may contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride have shown efficacy against various bacterial strains. A study reported that derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7a | 25 | High |
| 7g | 50 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds derived from the benzothiazole framework have shown selective cytotoxicity against tumorigenic cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). A notable study reported IC50 values for related compounds as follows:
| Compound | Cell Line | IC50 (ng/mL) |
|---|---|---|
| 15a | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 VA-13 | 150 |
These results indicate the potential for selective targeting of cancer cells without affecting normal cells, which is crucial for therapeutic applications.
Neuroprotective Activity
The neuroprotective effects of benzothiazole derivatives have been explored in models of ischemia/reperfusion injury. Compounds similar to (E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride exhibited antioxidant properties, effectively scavenging reactive oxygen species (ROS). In one study, compounds demonstrated significant attenuation of neuronal injury at concentrations around 50 μM .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, revealing that modifications in the side chains significantly influenced their effectiveness.
- Cancer Cell Selectivity : Research on the cytotoxic effects of benzothiazole derivatives on various cancer cell lines highlighted the importance of structural modifications in enhancing selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
